(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,4-difluoro-phenoxy)-2-pyrrolidinecarboxylic acid
Overview
Description
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,4-difluoro-phenoxy)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C16H19F2NO5 and its molecular weight is 343.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Sorption and Environmental Interaction
Research on phenoxy herbicides, such as 2,4-D, highlights their sorption behavior in soils, suggesting relevance in understanding the environmental fate and mobility of similar compounds. Studies show that soil organic matter and iron oxides are significant sorbents for these chemicals, indicating potential areas of research for (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,4-difluoro-phenoxy)-2-pyrrolidinecarboxylic acid in soil chemistry and environmental remediation (Werner, Garratt, & Pigott, 2012).
Antioxidant Properties and Toxicity
The study of synthetic phenolic antioxidants (SPAs) explores the occurrence, human exposure, and toxicity of compounds like 2,4-di-tert-butyl-phenol (DBP), which shares structural similarities with the compound . Research into SPAs' environmental presence and their effects on human health could provide a framework for investigating the biological activities and potential health impacts of this compound (Liu & Mabury, 2020).
Wastewater Treatment
Investigations into the treatment of wastewater from pesticide production, including compounds like 2,4-dichlorophenoxy acetic acid, offer insights into methods for removing toxic pollutants. Such studies could inform research on the degradation or removal of this compound from industrial effluents, potentially using biological processes and activated carbon (Goodwin et al., 2018).
Bioactivities of Phenolic Compounds
Research on natural sources and bioactivities of 2,4-Di-Tert-Butylphenol and its analogs demonstrates the potential for discovering bioactive properties in similar phenolic compounds. This could guide the exploration of biological and pharmacological applications for this compound, particularly in areas such as antimicrobial, antiviral, or antioxidant activities (Zhao et al., 2020).
Properties
IUPAC Name |
(2S,4S)-4-(2,4-difluorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO5/c1-16(2,3)24-15(22)19-8-10(7-12(19)14(20)21)23-13-5-4-9(17)6-11(13)18/h4-6,10,12H,7-8H2,1-3H3,(H,20,21)/t10-,12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLWXUWVIWOGMA-JQWIXIFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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